2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Description
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic small molecule characterized by a 2-bromophenyl group linked to an acetamide backbone, which is further connected to a piperidin-4-yl moiety integrated into a tetrahydroquinazoline ring system. The bromine substituent at the ortho position of the phenyl ring may enhance lipophilicity and influence steric interactions, while the tetrahydroquinazoline-piperidine scaffold could facilitate binding to enzymatic or receptor sites through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O/c22-18-7-3-1-5-15(18)13-20(27)25-16-9-11-26(12-10-16)21-17-6-2-4-8-19(17)23-14-24-21/h1,3,5,7,14,16H,2,4,6,8-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWYGAGMXIADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound that exhibits significant potential for therapeutic applications, particularly in neurological and oncological contexts. Its complex structure combines a bromophenyl group and a tetrahydroquinazoline moiety linked through a piperidine unit, suggesting diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.4 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various biological interactions. The acetamide functional group allows for hydrolysis under certain conditions, leading to the formation of acids and amines.
Preliminary studies indicate that the compound acts as an antagonist for specific receptors involved in cancer and neurodegenerative diseases. It likely interacts with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. These interactions may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer (MDA-MB-468) and renal cancer (A498) models .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 | 15.3 | Growth inhibition |
| A498 | 12.7 | Growth inhibition |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. It demonstrated the ability to inhibit neuroinflammation by reducing the production of pro-inflammatory cytokines in activated microglia. This suggests potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Anticancer Efficacy : A study involving various derivatives of tetrahydroquinazoline revealed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment .
- Neuroinflammation Research : In an experimental model of neuroinflammation, the compound was shown to significantly lower levels of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide | Methoxy group instead of bromine | Potential anti-cancer activity |
| 3-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole | Fluorine substitution | Modulation of neurogenic pathways |
| 2-(3-chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | Chlorine and methoxy groups | Similar receptor interactions |
These compounds illustrate how variations in substituents can influence biological activity and pharmacological profiles.
Scientific Research Applications
Neurological Disorders
Preliminary studies indicate that 2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide may act as an antagonist for certain receptors implicated in neurodegenerative diseases. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in drug discovery for neurological conditions. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a promising candidate for further investigation in this area .
Oncological Applications
The compound exhibits significant biological activity that may be leveraged in cancer therapies. Studies have shown that it can influence pathways associated with tumor growth and metastasis. Its interactions with specific GPCRs can potentially inhibit cancer cell proliferation and promote apoptosis .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For instance:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide | Methoxy group instead of bromine | Potential anti-cancer activity |
| 3-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole | Fluorine substitution | Modulation of neurogenic pathways |
| 2-(3-chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | Chlorine and methoxy groups | Similar receptor interactions |
This table illustrates how different substituents can influence pharmacological profiles and therapeutic potential.
Study on Anticancer Activity
In a study examining the anticancer properties of various quinazoline derivatives, This compound was evaluated for its efficacy against different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in several types of cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs .
Interaction Studies
Interaction studies utilizing radiolabeled ligand binding assays have demonstrated that this compound effectively modulates specific GPCRs associated with cancer and neurological diseases. These studies are crucial for elucidating its mechanism of action and therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
- Ortho vs. This could alter binding affinities in biological systems .
- Chloro-Methoxy Combination : The 3-chloro-4-methoxy analog () demonstrates how electron-withdrawing (Cl) and electron-donating (OCH₃) groups can balance solubility and reactivity. The methoxy group likely improves aqueous solubility, a property the target compound may lack due to its lipophilic bromine .
Piperidine- and Piperazine-Containing Analogs
Table 2: Comparison of Heterocyclic Scaffolds
- Piperidine vs. Piperazine : The piperazine ring in introduces additional hydrogen-bonding sites (N–H groups), which are absent in the target compound’s piperidine scaffold. This could affect membrane permeability or target selectivity .
- Fentanyl Analogs : Methoxyacetylfentanyl () shares the N-phenyl-N-piperidin-4-yl acetamide motif but lacks the tetrahydroquinazoline ring. This highlights how heterocyclic modifications can shift activity from opioid receptor binding (fentanyl analogs) to alternative targets (e.g., enzymes) .
Halogenation Effects and Bioactivity
- Bromine vs.
- Chloroacetamide Derivatives : describes simpler chloroacetamides (e.g., 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide), which lack the complex heterocyclic framework of the target compound. This simplification reduces steric complexity but may limit target specificity .
Research Findings and Implications
While direct data on the target compound’s bioactivity are unavailable, inferences can be drawn from analogs:
- Antimicrobial Potential: N-substituted phenylacetamides () exhibit structural similarity to benzylpenicillin, suggesting possible antimicrobial applications. The tetrahydroquinazoline moiety in the target compound could enhance binding to bacterial targets .
- Antiviral Activity : Piperidine-acetamide derivatives in showed promise as SARS-CoV-2 inhibitors. The target compound’s bromophenyl group might improve binding to viral proteases or polymerases through hydrophobic interactions .
Q & A
Q. What are the optimal synthetic conditions for preparing 2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide?
Methodological Answer: The synthesis involves multi-step organic reactions requiring precise control of:
- Temperature : Elevated temperatures (e.g., 80°C) for coupling reactions to ensure efficient cross-coupling .
- Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) mixed with water (5:1 ratio) to stabilize intermediates and enhance reactivity .
- Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura or Buchwald-Hartwig coupling steps, with careful nitrogen atmosphere control to prevent oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate high-purity product (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and identify proton environments (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z ~460–480) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer: SAR studies require:
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases or GPCRs), focusing on the quinazolinyl-piperidine core and bromophenyl moiety .
- Substituent Modification : Systematic replacement of functional groups (e.g., substituting bromine with chlorine or methyl groups) to test effects on potency and selectivity .
- Biological Assays : Dose-response curves (IC₅₀/EC₅₀) in cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. What strategies address low yields in multi-step synthesis?
Methodological Answer: Optimization strategies include:
- Intermediate Monitoring : Thin-layer chromatography (TLC) at each step to identify side products (e.g., dehalogenation byproducts) and adjust reaction times .
- Catalyst Screening : Testing alternative ligands (e.g., XPhos instead of dppf) to improve coupling efficiency in Pd-catalyzed steps .
- Solvent Optimization : Replacing THF with dimethylformamide (DMF) for higher solubility of polar intermediates .
Q. How can researchers resolve contradictions in reported biological activities?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Use LC-MS to confirm absence of impurities (e.g., residual palladium or unreacted intermediates) that skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell media, incubation time) to minimize variability across labs .
- Target Selectivity Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) to differentiate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
